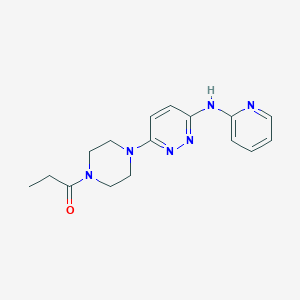

1-(4-(6-(Pyridin-2-ylamino)pyridazin-3-yl)piperazin-1-yl)propan-1-one

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

This compound is a derivative of pyridazinone, a class of compounds known for their diverse pharmacological activities . It is related to a series of substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives that were designed and synthesized for their anti-tubercular activity against Mycobacterium tuberculosis H37Ra .

Synthesis Analysis

The synthesis of similar compounds involves the design and creation of a series of novel substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives . Another method involves the multicomponent condensation of 2-aminopyridines with arylglyoxals and Meldrum’s acid .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of similar compounds include the reaction of hydrazine or aryl hydrazines either with mixtures of ketones and esters, or with 1,4-dicarbonyl compounds . Another reaction involves the cycloaddition of pyridine N-imine with 6-alkyl-4-oxohex-5-ynoates followed by condensation with hydrazine .科学的研究の応用

- Imatinib (marketed as Gleevec ) is a tyrosine kinase inhibitor used to treat CML. It specifically targets the BCR-ABL fusion protein, which drives CML progression. By inhibiting this protein, Imatinib suppresses leukemic cell growth and prolongs patient survival .

- Researchers have designed and synthesized novel derivatives of Imatinib . These compounds contain a pyridine-3-yl moiety and exhibit anti-tubercular activity against Mycobacterium tuberculosis. This work aims to enhance the efficacy of existing anti-TB drugs .

- The phosphatidylinositol 3-kinase (PI3K) pathway plays a crucial role in tumorigenesis. Imatinib has attracted interest as a potential PI3K inhibitor for cancer therapy. By blocking this pathway, it may help manage cancer progression .

- Imatinib derivatives have been used as building blocks for synthesizing medicinally important 2,4,6-triaryl pyridines. These compounds exhibit diverse biological activities and are relevant in drug discovery .

- Researchers have developed a mild and metal-free method to synthesize N-(pyridin-2-yl)amides from a-bromoketones and 2-aminopyridine. This reaction provides a versatile route for accessing various pyridine derivatives .

- Crystallographic studies have revealed the extended conformation of Imatinib in its freebase form. The molecule forms infinite hydrogen-bonded chains through its amide, amine, and pyrimidine groups. Understanding its solid-state structure aids in drug formulation and design .

Treatment of Chronic Myeloid Leukemia (CML)

Anti-Tubercular Activity

PI3K Signaling Pathway Inhibition for Cancer Treatment

Synthesis of 2,4,6-Triaryl Pyridines

Metal-Free Synthesis of N-(Pyridin-2-yl)amides

Crystal Structure Studies

将来の方向性

特性

IUPAC Name |

1-[4-[6-(pyridin-2-ylamino)pyridazin-3-yl]piperazin-1-yl]propan-1-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20N6O/c1-2-16(23)22-11-9-21(10-12-22)15-7-6-14(19-20-15)18-13-5-3-4-8-17-13/h3-8H,2,9-12H2,1H3,(H,17,18,19) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KIERUXIDXBLJOC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)N1CCN(CC1)C2=NN=C(C=C2)NC3=CC=CC=N3 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20N6O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

312.37 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[(4-bromophenyl)methyl]-1-methyl-9-(4-methylphenyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2564412.png)

![{1-[4-(2-Chlorophenoxy)butyl]benzimidazol-2-yl}methan-1-ol](/img/structure/B2564413.png)

![N-cyclohexyl-2-[[5-(2,3-dihydro-1,4-benzodioxin-3-yl)-1,3,4-oxadiazol-2-yl]sulfanyl]acetamide](/img/structure/B2564418.png)

![N-benzyl-N-ethyl-2-((2-ethyl-6-(4-methylbenzyl)-7-oxo-6,7-dihydro-2H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)acetamide](/img/structure/B2564419.png)

![1-((5-chlorothiophen-2-yl)sulfonyl)-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)pyrrolidine-2-carboxamide](/img/structure/B2564427.png)

![3-methyl-N-(3-(3-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl)benzamide](/img/structure/B2564435.png)